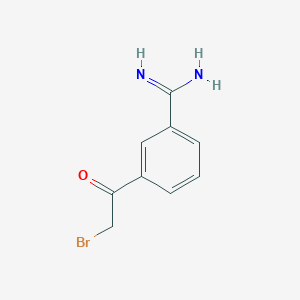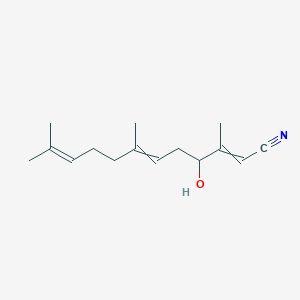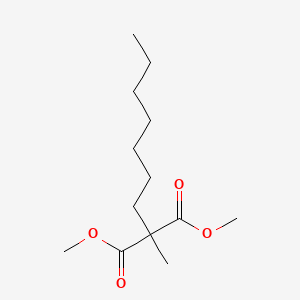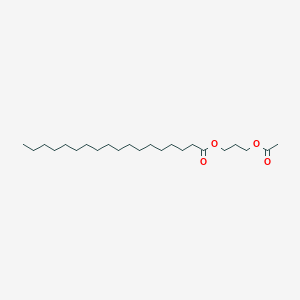
3-(Acetyloxy)propyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is derived from octadecanoic acid (stearic acid) and glycerol, where the hydroxyl groups of glycerol are acetylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)propyl octadecanoate typically involves the esterification of octadecanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The general reaction conditions include heating the reactants under reflux to ensure complete esterification and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acid catalysts like sulfuric acid or solid acid catalysts can facilitate the esterification process. The acetylation step can be optimized using acetic anhydride and a base catalyst to ensure high conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of aqueous acid or base to yield octadecanoic acid and glycerol derivatives.
Transesterification: The compound can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol derivatives.
Transesterification: New esters and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
Applications De Recherche Scientifique
3-(Acetyloxy)propyl octadecanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations for controlled drug release and as an excipient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)propyl octadecanoate involves its hydrolysis to release octadecanoic acid and glycerol derivatives. These products can interact with various molecular targets and pathways, including lipid metabolism enzymes and cellular membranes. The acetyl groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(acetyloxy)propyl stearate
- Glycerol, 1-octadecanoate, diacetate
- 1,2-Diaceto-3-stearin
Uniqueness
3-(Acetyloxy)propyl octadecanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its dual acetylation and long-chain fatty acid moiety make it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
96190-26-0 |
|---|---|
Formule moléculaire |
C23H44O4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
3-acetyloxypropyl octadecanoate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(25)27-21-18-20-26-22(2)24/h3-21H2,1-2H3 |
Clé InChI |
QAVKJMVIVIPHGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


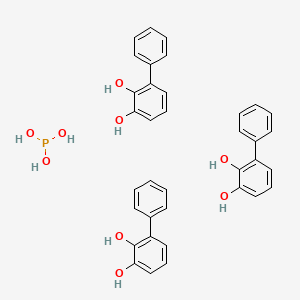
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
